molecular formula C18H31N2O2P B14131828 Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate CAS No. 89095-29-4

Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate

Cat. No.: B14131828
CAS No.: 89095-29-4
M. Wt: 338.4 g/mol
InChI Key: UPHQADRLTXTBND-UHFFFAOYSA-N
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Description

Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a chemical compound with the molecular formula C18H31N2O2P It is a complex organic molecule that features a piperidine ring, a pyridine ring, and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate typically involves the reaction of heptyl phosphinate with a piperidine derivative that contains a pyridine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphinate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry and catalysis.

    Biology: The compound may serve as a probe for studying biological processes involving phosphinate groups.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biological pathways. The piperidine and pyridine rings can enhance binding affinity and selectivity for the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Heptyl methyl[2-(pyridin-2-yl)piperidin-1-yl]phosphinate
  • Heptyl methyl[2-(pyridin-4-yl)piperidin-1-yl]phosphinate
  • Heptyl ethyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate

Uniqueness

Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. The heptyl and methyl groups also contribute to its distinct properties compared to similar compounds with different alkyl groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89095-29-4

Molecular Formula

C18H31N2O2P

Molecular Weight

338.4 g/mol

IUPAC Name

3-[1-[heptoxy(methyl)phosphoryl]piperidin-2-yl]pyridine

InChI

InChI=1S/C18H31N2O2P/c1-3-4-5-6-9-15-22-23(2,21)20-14-8-7-12-18(20)17-11-10-13-19-16-17/h10-11,13,16,18H,3-9,12,14-15H2,1-2H3

InChI Key

UPHQADRLTXTBND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(=O)(C)N1CCCCC1C2=CN=CC=C2

Origin of Product

United States

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